N,N'-bis[2-(pyridin-4-yl)ethyl]propanediamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(pyridin-4-yl)ethyl]propanediamide typically involves the reaction of pyridine derivatives with diamines. One common method involves the condensation of 2-acetyl pyridine with 1,4-diaminobenzene . The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like copper chloride.
Industrial Production Methods
Industrial production methods for N,N’-bis[2-(pyridin-4-yl)ethyl]propanediamide are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(pyridin-4-yl)ethyl]propanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines.
Scientific Research Applications
N,N’-bis[2-(pyridin-4-yl)ethyl]propanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-bis[2-(pyridin-4-yl)ethyl]propanediamide involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other chemical processes . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide
- N,N’-bis(1-(6-(1-(arylimino)ethyl)pyridin-2-yl)ethylidene)benzidines
- N-Methyl-N,N-bis(2-pyridylethyl)amine
Uniqueness
N,N’-bis[2-(pyridin-4-yl)ethyl]propanediamide is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This makes it particularly useful in coordination chemistry and catalysis, where the stability and reactivity of the metal center are crucial.
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N,N'-bis(2-pyridin-4-ylethyl)propanediamide |
InChI |
InChI=1S/C17H20N4O2/c22-16(20-11-5-14-1-7-18-8-2-14)13-17(23)21-12-6-15-3-9-19-10-4-15/h1-4,7-10H,5-6,11-13H2,(H,20,22)(H,21,23) |
InChI Key |
ACUBWCVWJYTQMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)CC(=O)NCCC2=CC=NC=C2 |
Origin of Product |
United States |
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